4,6-Dimethoxy-3-(4-methylphenyl)-1-benzofuran

Lipophilicity Drug-likeness Membrane Permeability

4,6-Dimethoxy-3-(4-methylphenyl)-1-benzofuran (CAS 922140-74-7) is a synthetic heterocyclic compound belonging to the substituted benzofuran class. It features a benzofuran core with methoxy groups at the 4 and 6 positions and a 4-methylphenyl substituent at the 3 position.

Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
CAS No. 922140-74-7
Cat. No. B12902786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethoxy-3-(4-methylphenyl)-1-benzofuran
CAS922140-74-7
Molecular FormulaC17H16O3
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=COC3=C2C(=CC(=C3)OC)OC
InChIInChI=1S/C17H16O3/c1-11-4-6-12(7-5-11)14-10-20-16-9-13(18-2)8-15(19-3)17(14)16/h4-10H,1-3H3
InChIKeyHLFCTXCXHVPZPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4,6-Dimethoxy-3-(4-methylphenyl)-1-benzofuran (CAS 922140-74-7): A Substituted Benzofuran Scaffold


4,6-Dimethoxy-3-(4-methylphenyl)-1-benzofuran (CAS 922140-74-7) is a synthetic heterocyclic compound belonging to the substituted benzofuran class. It features a benzofuran core with methoxy groups at the 4 and 6 positions and a 4-methylphenyl substituent at the 3 position [1]. This specific substitution pattern yields a distinct physicochemical profile, including a molecular weight of 268.31 g/mol and a calculated LogP of 4.3, which are critical parameters for applications in medicinal chemistry and chemical biology where lipophilicity and molecular size directly influence membrane permeability and target binding [1]. Benzofuran derivatives, as a class, are recognized as a 'privileged scaffold' in drug discovery due to their wide spectrum of biological activities [2].

Why 4,6-Dimethoxy-3-(4-methylphenyl)-1-benzofuran Cannot Be Substituted with Generic Benzofuran Analogs


The biological and physicochemical behavior of the benzofuran scaffold is exquisitely sensitive to its substitution pattern. Simple, unsubstituted benzofuran lacks the specific functional groups required for targeted interactions. Even closely related analogs, such as those lacking the 3-(4-methylphenyl) group or possessing additional substituents, exhibit significantly altered lipophilicity and molecular topology [1][2]. For instance, replacing the 4-methylphenyl group with smaller alkyl chains or removing it entirely drastically reduces LogP and molecular volume, which directly impacts the molecule's ability to partition into lipid membranes and engage hydrophobic binding pockets . Conversely, adding a polar methoxy group to the phenyl ring (as in 4,6-dimethoxy-3-(4-methoxyphenyl)-2-methylbenzofuran) increases hydrogen bond acceptor count and molecular weight, potentially altering its pharmacokinetic profile and target selectivity [2]. The specific arrangement of the 4,6-dimethoxy and 3-(4-methylphenyl) groups on the target compound represents a unique combination that defines its potential as a specific molecular probe or lead candidate, making generic substitution invalid for reproducible research [1].

Quantitative Differentiation of 4,6-Dimethoxy-3-(4-methylphenyl)-1-benzofuran (922140-74-7) from Structural Analogs


Differentiated Lipophilicity (LogP) vs. 2,3-Dimethyl Analog

The target compound exhibits a calculated LogP of 4.3, which is 1.23 units higher than the 2,3-dimethylbenzofuran analog (LogP = 3.07), which lacks the 3-(4-methylphenyl) substituent. This greater lipophilicity is a direct consequence of the aromatic substituent at position 3, enhancing its potential for passive membrane diffusion and interaction with hydrophobic biological targets [1].

Lipophilicity Drug-likeness Membrane Permeability ADME

Optimized Lipophilicity Window vs. 2-Methyl Analog

Compared to its closest analog, 4,6-dimethoxy-2-methyl-3-(4-methylphenyl)-1-benzofuran (LogP = 4.7), the target compound (LogP = 4.3) shows a 0.4-unit lower LogP. This places it within a more optimal lipophilicity range for oral drug candidates, reducing the risk of poor solubility and high metabolic clearance associated with excessively lipophilic compounds (LogP > 5), while still maintaining the key 3-(4-methylphenyl) pharmacophore [1][2].

Lipophilicity Lead Optimization Drug-likeness Physicochemical Property

Lower Molecular Weight and Reduced Hydrogen Bond Acceptor Count for Enhanced Permeability

The target compound's uncluttered 3-(4-methylphenyl) substitution results in a lower molecular weight (268.31 g/mol) and a reduced hydrogen bond acceptor count (3) compared to the more complex analog 4,6-dimethoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran (MW = 298.3 g/mol; HBA = 4) [1][2]. This lower molecular weight (a difference of 30 g/mol) and fewer hydrogen bond acceptors are highly favorable for passive transcellular permeability, a key determinant of oral bioavailability [3].

Molecular Weight Hydrogen Bonding Permeability Rule of Five

Class-Level Anticancer Potential Inferred from Benzofuran Scaffold Activity

While direct biological data for 4,6-Dimethoxy-3-(4-methylphenyl)-1-benzofuran is not yet reported, the benzofuran scaffold is a validated pharmacophore in cancer research. Synthesized benzofuran derivatives have demonstrated potent and selective antiproliferative activity. For instance, 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone exhibited an IC50 of 0.1 μM against the HL60 leukemia cell line, demonstrating the potent cytotoxic activity achievable with dimethoxybenzofuran derivatives [1]. The target compound's unique substitution pattern positions it as a novel candidate for anticancer screening, where its distinct physicochemical profile may translate to a unique target selectivity and cytotoxicity spectrum compared to previously explored analogs.

Anticancer Cytotoxicity Benzofuran Class-Level Activity

Defined Application Scenarios for 4,6-Dimethoxy-3-(4-methylphenyl)-1-benzofuran (CAS 922140-74-7)


Hit Identification in Phenotypic Anticancer Screening

As part of a diversity-oriented synthesis library, this compound serves as an excellent candidate for phenotypic screening against cancer cell lines. Its calculated LogP of 4.3 is superior to the less lipophilic 2,3-dimethyl analog, suggesting better cell membrane permeability . This physicochemical advantage, combined with the established anticancer potential of the 4,6-dimethoxybenzofuran class [1], makes it a high-priority selection for discovering novel cytotoxic agents with unique mechanisms of action.

Medicinal Chemistry Probe for Hydrophobic Binding Pocket Exploration

The 3-(4-methylphenyl) substituent provides a defined hydrophobic moiety. This compound can be used as a probe to map the topology of hydrophobic pockets in target proteins like kinases or GPCRs, where its LogP of 4.3 is intentionally lower than the 2-methyl congener (LogP 4.7), potentially offering a more favorable selectivity window [2]. Its distinct shape and electronic profile, compared to the 3-(4-methoxyphenyl) analog, can help elucidate the pharmacophoric requirements for target engagement.

Chemical Biology Tool for Studying Drug-like Property Spaces

With a molecular weight of 268.31 g/mol, a low hydrogen bond acceptor count, and a LogP of 4.3, this compound resides in a desirable drug-like chemical space [3]. It can be used as a reference compound in studies correlating specific structural features (like the presence of a 3-aryl vs. 2,3-dialkyl group) with passive permeability and metabolic stability, as its properties are specifically differentiated from simpler analogs .

Starting Point for Anti-Inflammatory Lead Generation

Given that numerous benzofuran derivatives, including those with aryl substitutions, have demonstrated significant anti-inflammatory activity in validated models such as the carrageenan-induced rat paw edema assay [4], this specific compound represents a structurally novel entry into this therapeutic area. Its procurement is warranted for systematic evaluation and lead optimization against inflammatory targets, where its unique lipophilicity and substitution pattern may confer advantages over previously explored chemotypes.

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